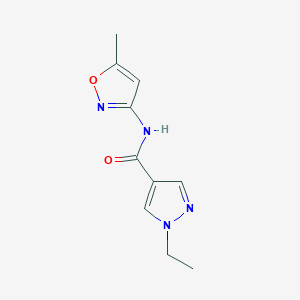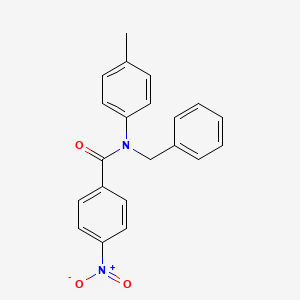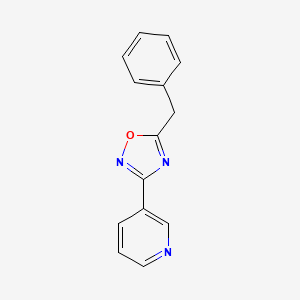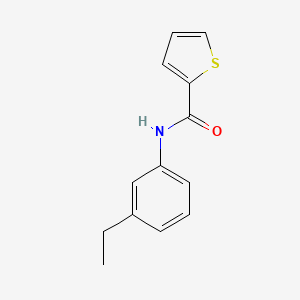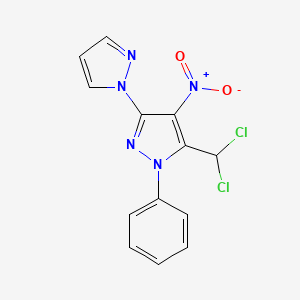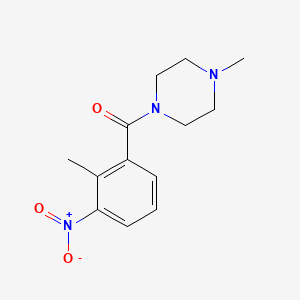
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-methyl-3-nitrobenzoyl)piperazine (MNBP) is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a piperazine derivative that exhibits remarkable biological properties, including antibacterial, antifungal, and antitumor activities.
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine is not yet fully understood. However, studies have suggested that 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine exerts its biological effects by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as DNA, RNA, and proteins. 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has also been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has been shown to exhibit minimal toxicity towards normal human cells, indicating its potential as a safe and effective therapeutic agent. 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has also been found to have a low propensity for inducing drug resistance in bacteria and fungi, making it a promising alternative to conventional antibiotics and antifungals.
Advantages and Limitations for Lab Experiments
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine offers several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine also exhibits potent biological activity at relatively low concentrations, allowing for the use of smaller amounts of the compound in experiments. However, 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has some limitations, including its low solubility in aqueous solutions and its tendency to form aggregates in solution, which can affect its biological activity.
Future Directions
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has shown great potential as a therapeutic agent for the treatment of various diseases. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties. Future studies should focus on developing more efficient synthesis methods for 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine and exploring its potential applications in other fields, such as agriculture and environmental science. Additionally, the development of 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles.
Conclusion
In conclusion, 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine is a novel organic compound with remarkable biological properties that make it a promising candidate for the development of new therapeutic agents. 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine exhibits potent antibacterial, antifungal, and antitumor activities, making it a potential alternative to conventional antibiotics and antifungals. Further research is needed to fully understand the mechanism of action of 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine and optimize its pharmacological properties. The future of 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine research is promising, and it is likely to play a significant role in the development of new drugs and therapies.
Synthesis Methods
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-3-nitrobenzoic acid with 1-methylpiperazine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction is carried out at a temperature of 80-100°C for 2-3 hours, resulting in the formation of 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine as a yellow crystalline solid with a melting point of 152-154°C.
Scientific Research Applications
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has shown promising results as an antibacterial and antifungal agent. 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has been found to exhibit potent activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial properties, 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has also been investigated for its antitumor activity. 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine exerts its antitumor effects by inducing apoptosis and cell cycle arrest in cancer cells.
properties
IUPAC Name |
(2-methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-11(4-3-5-12(10)16(18)19)13(17)15-8-6-14(2)7-9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDOSXHNWUATAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)
